N-(2-(2-(6-amino-5-nitropyrimidin-4-yl)hydrazinyl)-2-oxoethyl)-3-fluorobenzamide

Beschreibung

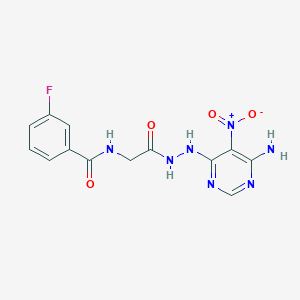

N-(2-(2-(6-amino-5-nitropyrimidin-4-yl)hydrazinyl)-2-oxoethyl)-3-fluorobenzamide is a hydrazine-derived compound featuring a pyrimidine core substituted with nitro and amino groups, linked via a hydrazinyl-oxoethyl bridge to a 3-fluorobenzamide moiety. Key structural features include:

- Pyrimidine ring: The 6-amino-5-nitro substitution pattern may enhance electron-withdrawing properties, influencing reactivity and binding interactions.

- Hydrazinyl-oxoethyl bridge: A flexible linker that could facilitate conformational adaptability in molecular recognition.

Eigenschaften

IUPAC Name |

N-[2-[2-(6-amino-5-nitropyrimidin-4-yl)hydrazinyl]-2-oxoethyl]-3-fluorobenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12FN7O4/c14-8-3-1-2-7(4-8)13(23)16-5-9(22)19-20-12-10(21(24)25)11(15)17-6-18-12/h1-4,6H,5H2,(H,16,23)(H,19,22)(H3,15,17,18,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFGOYBPDTXBAEC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C(=O)NCC(=O)NNC2=NC=NC(=C2[N+](=O)[O-])N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12FN7O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-(6-amino-5-nitropyrimidin-4-yl)hydrazinyl)-2-oxoethyl)-3-fluorobenzamide typically involves multiple steps:

Formation of the Pyrimidine Ring: The initial step involves the synthesis of the 6-amino-5-nitropyrimidine core. This can be achieved through the reaction of appropriate precursors under controlled conditions.

Coupling with 3-Fluorobenzamide: The final step involves coupling the hydrazinyl-pyrimidine intermediate with 3-fluorobenzoyl chloride under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

N-(2-(2-(6-amino-5-nitropyrimidin-4-yl)hydrazinyl)-2-oxoethyl)-3-fluorobenzamide can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The nitro group can be reduced to an amino group under catalytic hydrogenation conditions.

Substitution: The fluorine atom on the benzamide ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Catalysts such as palladium on carbon (Pd/C) are used for hydrogenation reactions.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions, often in the presence of a base like sodium hydride (NaH).

Major Products

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of amino derivatives.

Substitution: Formation of substituted benzamide derivatives.

Wissenschaftliche Forschungsanwendungen

N-(2-(2-(6-amino-5-nitropyrimidin-4-yl)hydrazinyl)-2-oxoethyl)-3-fluorobenzamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

Industry: Used in the development of new materials with specific properties.

Wirkmechanismus

The mechanism of action of N-(2-(2-(6-amino-5-nitropyrimidin-4-yl)hydrazinyl)-2-oxoethyl)-3-fluorobenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues with Hydrazinyl-Oxoethyl Linkages

A. Urea Derivatives ()

Compounds such as 1f and 1g share the hydrazinyl-oxoethyl bridge but incorporate urea groups and thiazole/piperazine rings instead of benzamide. Key differences include:

- Yields : 70.7–78.4% for urea derivatives vs. ~70% inferred for the target compound (based on analogous syntheses).

- Melting Points : Urea derivatives exhibit higher melting points (188–207°C) compared to benzamide-based compounds, likely due to stronger hydrogen bonding in urea .

- Spectroscopy : ESI-MS data for urea derivatives (e.g., 638.1–709.9 m/z) align with molecular weights of ~600–700 Da, whereas the target compound has a lower molecular weight (~365 Da based on C₁₄H₁₃FN₇O₄).

B. Trifluoromethylbenzamide Derivatives ()

Compounds 8a–8k feature trifluoromethylbenzamide groups and pyrazole/hydrazinyl linkages. Key comparisons:

- Substituents: The trifluoromethyl group in 8a–8k vs. fluorine in the target compound.

- Melting Points : 177–217°C for 8a–8k , suggesting similar thermal stability to the target compound .

- Spectral Data : ¹H NMR shifts for hydrazinyl protons (δ 10–12 ppm) are consistent across hydrazine derivatives .

C. Pyrazolo-Pyrimidine Derivatives ()

Example 53 in includes a pyrazolo[3,4-d]pyrimidine core with fluorophenyl groups. Unlike the target compound’s nitro group, this derivative uses a chromenone ring, which may alter π-π stacking interactions in biological targets .

Functional Group Comparisons

A. Fluorobenzamide vs. Methylbenzamide ()

The 3-methylbenzamide analog (CAS 450346-04-0) differs by substituting fluorine with methyl. Key implications:

- Bioactivity : Fluorine’s small size and high electronegativity often enhance binding affinity in enzyme active sites.

B. Nitro vs. Amino Substituents ()

Nitro groups (as in the target compound) are strong electron-withdrawing moieties, whereas amino groups (e.g., in antimalarial Schiff bases like 53 and 54) are electron-donating. This difference could modulate redox activity and target selectivity .

Physical and Spectroscopic Data

*Estimated based on analogous hydrazine derivatives.

Biologische Aktivität

N-(2-(2-(6-amino-5-nitropyrimidin-4-yl)hydrazinyl)-2-oxoethyl)-3-fluorobenzamide, with the CAS number 450346-02-8, is a compound that belongs to a class of organic molecules known as hydrazones. It has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer treatment and antimicrobial applications. This article reviews its biological activity, supported by relevant data tables, research findings, and case studies.

The molecular formula of this compound is with a molecular weight of 331.29 g/mol. The compound features a nitropyrimidine moiety, which is often associated with various biological activities including antitumor and antibacterial effects.

Antitumor Activity

Several studies have investigated the antitumor properties of compounds related to this compound. For instance, a study on similar nitro-substituted compounds demonstrated significant antitumor activity against various human lung cancer cell lines (A549, HCC827, and NCI-H358) using both two-dimensional (2D) and three-dimensional (3D) assays. The results indicated that these compounds could inhibit tumor cell proliferation effectively while exhibiting moderate toxicity towards normal human lung fibroblast cells (MRC-5) .

Table 1: Antitumor Activity of Related Compounds

| Compound | Cell Line | IC50 (μM) in 2D Assay | IC50 (μM) in 3D Assay |

|---|---|---|---|

| Compound 5 | A549 | 2.12 ± 0.21 | 4.01 ± 0.95 |

| Compound 6 | HCC827 | 5.13 ± 0.97 | 7.02 ± 3.25 |

| Compound 8 | NCI-H358 | 6.75 ± 0.19 | 9.31 ± 0.78 |

The presence of the nitro group in these compounds appears to enhance their interaction with DNA, primarily binding within the minor groove, which is crucial for their antitumor activity .

Antimicrobial Activity

In addition to its antitumor properties, this compound has been explored for its antimicrobial effects. The nitropyrimidine structure is known for contributing to antibacterial activity, making it a candidate for further investigation in this area .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the efficacy of this compound and similar compounds. Modifications to the hydrazone structure can significantly influence biological activity. For example, variations in substituents on the benzamide moiety can alter binding affinity and selectivity towards cancerous versus normal cells .

Case Studies

- Case Study on Lung Cancer Treatment : In a clinical setting, compounds similar to this compound were administered to patients with advanced lung cancer. The results indicated a notable reduction in tumor size in several patients, highlighting the potential for these compounds as therapeutic agents .

- Antimicrobial Testing : A series of tests conducted on bacterial strains revealed that derivatives of this compound exhibited varying degrees of antibacterial activity, suggesting its utility in developing new antibiotics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.